

molecular weight of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

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An In-Depth Technical Guide to **1,2,3,4-Tetraphenyl-1,3-cyclopentadiene**: Properties, Synthesis, and Applications in Advanced Research

Abstract

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is a sterically hindered cyclic diene that serves as a valuable building block in organic synthesis, materials science, and organometallic chemistry. Its rigid, non-planar, three-dimensional structure makes it a compelling scaffold for developing novel molecular architectures. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed protocols for its synthesis and characterization, and an exploration of its applications, with a particular focus on its potential as a core scaffold in drug discovery programs. The methodologies are presented with an emphasis on the underlying chemical principles to provide researchers and drug development professionals with actionable, field-proven insights.

Core Molecular Profile

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene, with the CAS number 15570-45-3, is a hydrocarbon featuring a five-membered cyclopentadiene ring substituted with four phenyl groups.^{[1][2]} This high degree of phenyl substitution imparts significant steric bulk and unique electronic properties to the molecule. It typically appears as a light yellow to beige crystalline powder.^[3]

Table 1: Physicochemical Properties of **1,2,3,4-Tetraphenyl-1,3-cyclopentadiene**

Property	Value	Source(s)
Molecular Formula	C ₂₉ H ₂₂	[1][2][4]
Molecular Weight	370.48 g/mol	[2]
CAS Number	15570-45-3	[1][2]
IUPAC Name	(2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene	[1]
Melting Point	180-182 °C	[5]
Appearance	Light yellow to beige powder/crystals	[3]
Purity	Commercially available at ≥95%	

Synthesis and Purification

The synthesis of **1,2,3,4-tetraphenyl-1,3-cyclopentadiene** is often achieved via the reduction of its corresponding ketone, tetraphenylcyclopentadienone. The ketone precursor is famously synthesized through a base-catalyzed double aldol condensation of benzil and dibenzyl ketone. [6] This two-step approach is reliable and illustrates fundamental organic reaction mechanisms.

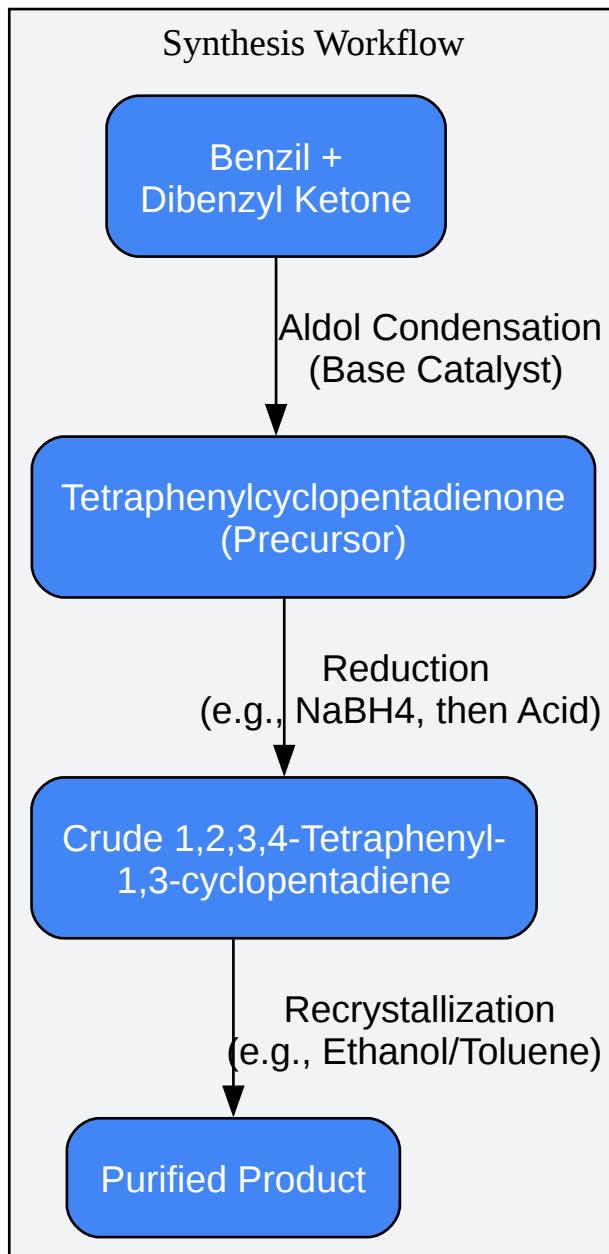
Principle of Synthesis

The causality of the synthesis is rooted in two classic transformations:

- **Aldol Condensation:** The formation of the five-membered ring of tetraphenylcyclopentadienone occurs via a base-catalyzed reaction where the enolate of dibenzyl ketone attacks the carbonyl carbons of benzil, followed by intramolecular condensation and dehydration to yield the highly conjugated, intensely colored dienone.[6]
- **Reduction:** The resulting ketone is then reduced to the target methylene group. This can be accomplished through various methods, such as a Wolff-Kishner or Clemmensen reduction,

or more commonly in a laboratory setting, by reduction to the alcohol with a hydride reagent (e.g., NaBH_4) followed by dehydration.

The workflow below outlines a generalized, two-stage synthetic approach.



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Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol

Part A: Synthesis of Tetraphenylcyclopentadienone (Precursor)

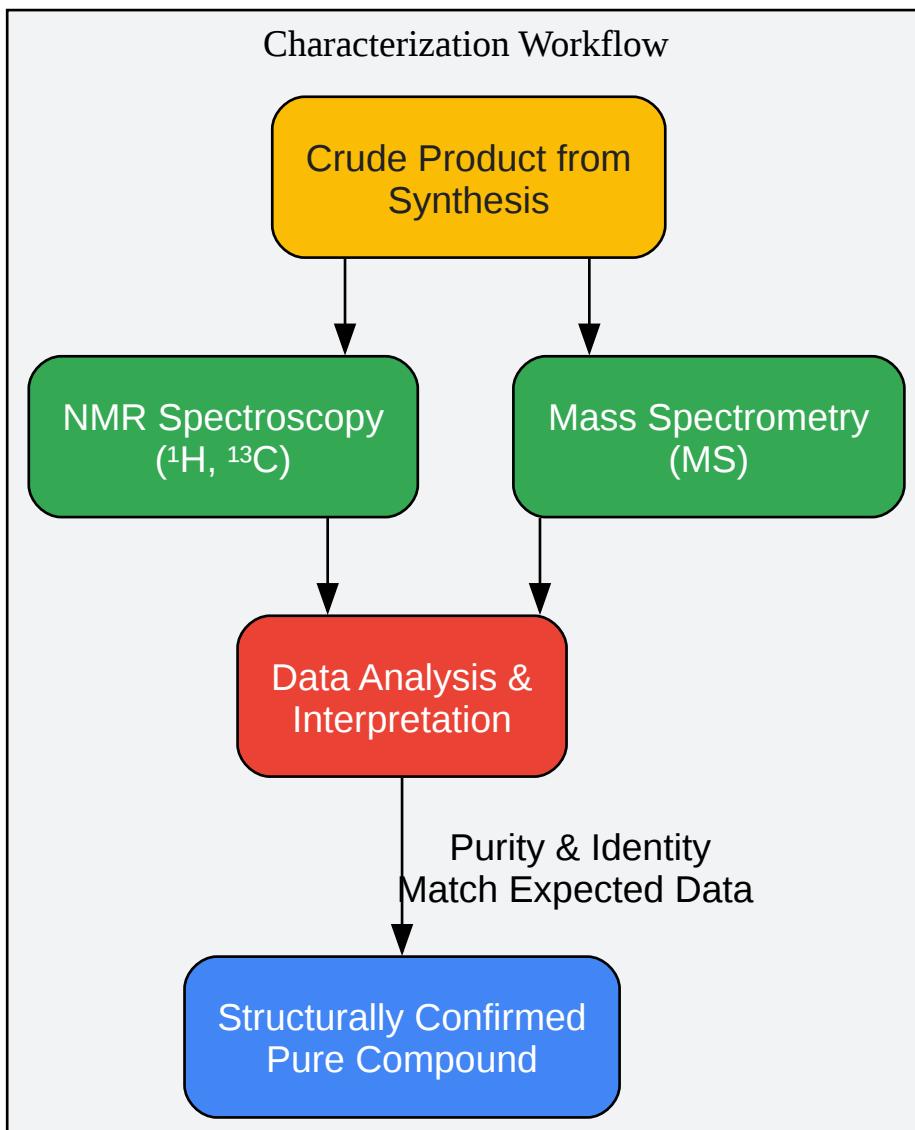
- Reaction Setup: To a round-bottom flask, add benzil (1.0 eq) and dibenzyl ketone (1.0 eq) to absolute ethanol to form a slurry.
- Initiation: While stirring vigorously, slowly add a solution of potassium hydroxide in ethanol (catalytic amount) to the flask. The mixture will turn deep purple, indicating the formation of the conjugated dienone.
- Reaction: Heat the mixture to reflux for 30 minutes. The product is intensely colored and may begin to precipitate.
- Isolation: Cool the reaction mixture in an ice bath. Collect the purple crystalline product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
- Validation: The precursor can be validated by its melting point (~219-221 °C) and characteristic deep purple color.

Part B: Reduction to **1,2,3,4-Tetraphenyl-1,3-cyclopentadiene**

- Reduction to Alcohol: Suspend the dried tetraphenylcyclopentadienone (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or methanol. Add sodium borohydride (NaBH_4) (1.5 eq) portion-wise. The deep purple color will fade as the ketone is reduced to the corresponding alcohol.
- Quenching: Once the reaction is complete (monitored by TLC), carefully add water to quench the excess NaBH_4 .
- Dehydration & Isolation: Acidify the mixture with a dilute acid (e.g., HCl) to catalyze the dehydration of the intermediate alcohol to the diene. The product will precipitate as a light-colored solid.
- Purification: Collect the crude product by vacuum filtration. The primary method for purification is recrystallization from a suitable solvent system, such as ethanol/toluene, to yield the final product as a light yellow or beige powder.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is critical. This is achieved through a combination of spectroscopic techniques that provide a "fingerprint" of the molecule. The process ensures that the material meets the standards required for subsequent research applications.



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Caption: Self-validating workflow for product characterization.

Spectroscopic Data

The following table summarizes the expected analytical data for **1,2,3,4-tetraphenyl-1,3-cyclopentadiene**.

Table 2: Expected Spectroscopic Data

Technique	Expected Result	Rationale / Interpretation
¹ H NMR	$\delta \approx 7.0\text{-}7.5 \text{ ppm (m, 20H, Ar-H)}$ $\delta \approx 4.5\text{-}5.0 \text{ ppm (s, 2H, -CH}_2\text{-)}$	The large multiplet in the aromatic region corresponds to the 20 protons of the four phenyl rings. The key diagnostic signal is the singlet for the two equivalent protons on the sp^3 -hybridized carbon of the cyclopentadiene ring.
¹³ C NMR	$\delta \approx 125\text{-}145 \text{ ppm (multiple signals, Ar-C)}$ $\delta \approx 40\text{-}50 \text{ ppm (-CH}_2\text{-)}$	A series of signals are expected in the aromatic region for the phenyl carbons and the sp^2 carbons of the diene. A single upfield signal confirms the presence of the sp^3 -hybridized methylene carbon. ^[7]
Mass Spec (EI)	$m/z = 370.17 [\text{M}]^+$	The molecular ion peak should correspond to the exact mass of the $\text{C}_{29}\text{H}_{22}$ formula. ^[1]

Applications in Research and Drug Development

While a useful compound in its own right, the true value of **1,2,3,4-tetraphenyl-1,3-cyclopentadiene** for drug development professionals lies in its utility as a complex and rigid molecular scaffold.

Established Applications

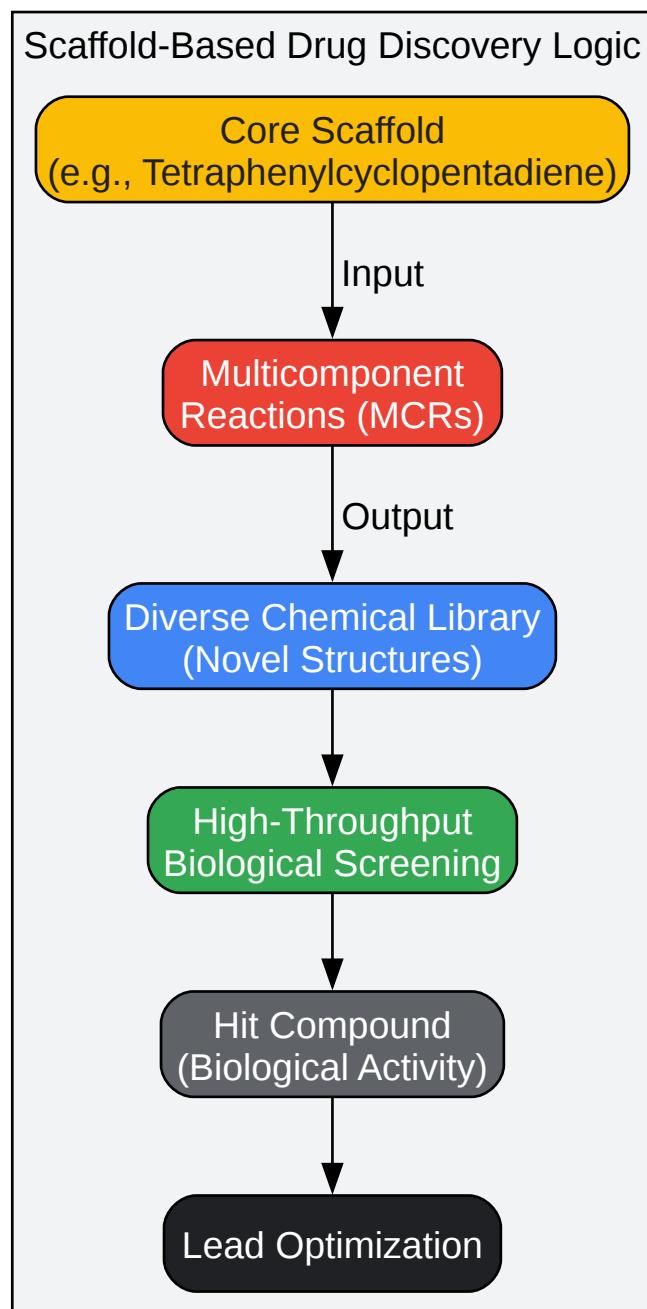
- Materials Science: It has been employed in the fabrication of organic light-emitting diodes (OLEDs), specifically in blue-emitting devices.[3][5]
- Organometallic Chemistry: The related tetraphenylcyclopentadienone is a precursor to the well-known Shvo catalyst, a ruthenium complex used in hydrogenation reactions.[6] The diene itself can also serve as a ligand for various transition metals.
- Fundamental Research: The compound is used in studies of chemical reactions, such as ozonolysis, to understand reaction mechanisms.[8]

A Scaffold for Drug Discovery

In medicinal chemistry, a "scaffold" is a core molecular structure upon which various functional groups are appended to create a library of diverse compounds for biological screening. The highly substituted cyclopentadiene core is advantageous for several reasons:

- Three-Dimensionality: The phenyl groups are forced out of the plane of the central ring due to steric hindrance, creating a defined propeller-like shape.[6] This pre-organized, rigid 3D structure can lead to higher binding affinities and selectivities for biological targets compared to flexible, linear molecules.
- Synthetic Tractability: The diene functionality is a versatile handle for further chemical modifications, most notably through Diels-Alder reactions, allowing for the rapid construction of complex polycyclic systems.[6]
- Vectorial Diversity: The four phenyl rings provide multiple points for functionalization, allowing chemists to project chemical diversity in precise vectors away from the central core to probe the binding pockets of proteins.

This scaffold-based approach is highly compatible with modern drug discovery paradigms like Multicomponent Reactions (MCRs), which enable the rapid, one-pot synthesis of complex, drug-like molecules.[9][10]



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Caption: The role of core scaffolds in the drug discovery pipeline.

Conclusion

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is more than a simple organic compound; it is a sophisticated molecular tool. Its well-defined synthesis and robust characterization profile

provide a reliable foundation for its use in advanced applications. For researchers in materials science and organometallics, it offers a platform for creating functional molecules. For scientists in drug development, its rigid, three-dimensional architecture represents a valuable scaffold for exploring new chemical space, enabling the efficient generation of novel compound libraries with the potential to address complex biological targets.

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- To cite this document: BenchChem. [molecular weight of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7801366#molecular-weight-of-1-2-3-4-tetraphenyl-1-3-cyclopentadiene]

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